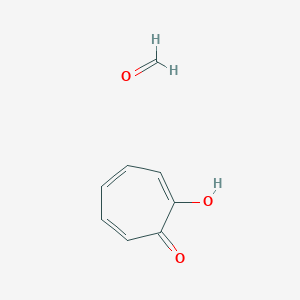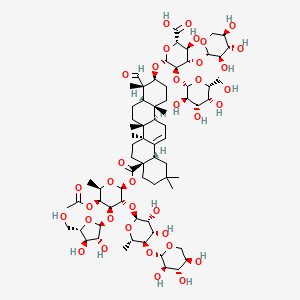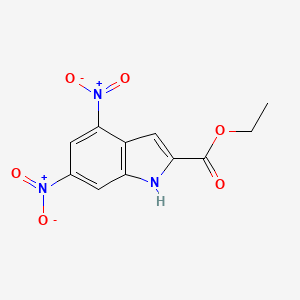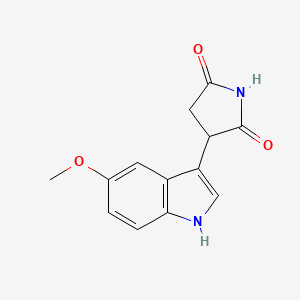
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) typically involves the reaction of vanadium(IV) oxide with 1-phenyl-1,3-butanedione (benzoylacetone) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{VO}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{VO(C}_6\text{H}_5\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
While specific industrial production methods for bis(1-phenyl-1,3-butanediono)oxovanadium(iv) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to maintain the purity and yield of the product through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) complexes.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (THF) under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction may produce vanadium(III) complexes. Substitution reactions can result in a variety of vanadium complexes with different ligands .
科学的研究の応用
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an insulin-mimetic agent, which could be useful in diabetes research.
Medicine: It has been investigated for its antibacterial and anticancer properties.
Industry: The compound is used in the calibration and evaluation of equipment for measuring particle size distribution
作用機序
The mechanism of action of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the action of insulin by activating insulin receptor pathways, leading to increased glucose uptake and metabolism. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
類似化合物との比較
Similar Compounds
Vanadyl acetylacetonate: Another vanadium complex with similar coordination properties.
Vanadyl sulfate: A commonly used vanadium compound in biological studies.
Vanadyl benzoylacetonate: A closely related compound with similar ligand structures.
Uniqueness
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to act as an insulin-mimetic agent and its potential antibacterial activity make it a compound of interest in both medicinal and industrial research .
特性
分子式 |
C20H20O5V |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;oxovanadium |
InChI |
InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7,11H,1H3;;/b2*8-7-;; |
InChIキー |
KUNCFHNIPLKYIU-ZJCTYWPYSA-N |
異性体SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.O=[V] |
正規SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.O=[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















